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Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure,

synthesis, and spectral characterization of 3-(methylthio)butanal. Primarily utilized as a potent

flavoring agent, this sulfur-containing aldehyde possesses a characteristic savory, potato-like

aroma. This document consolidates key data for researchers in flavor chemistry, food science,

and professionals in drug development requiring information on related small molecules. All

quantitative data is presented in structured tables, and a detailed synthesis methodology is

provided.

Chemical Structure and Identification
3-(Methylthio)butanal, also known as 3-methylsulfanylbutanal, is a chiral aldehyde. The

molecule features a methylthio group attached to the third carbon of a butanal chain.

Chemical Structure Diagram:

Structure of 3-(Methylthio)butanal.

Table 1: Chemical Identifiers
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Identifier Value

IUPAC Name 3-(methylsulfanyl)butanal[1]

Synonyms
3-(Methylthio)butyraldehyde, Potato

butyraldehyde[1]

CAS Number 16630-52-7[1]

Molecular Formula C₅H₁₀OS[1]

Molecular Weight 118.20 g/mol [1]

SMILES CC(SC)CC=O

InChI
InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-

5H,3H2,1-2H3

Physicochemical Properties
3-(Methylthio)butanal is a colorless to pale yellow liquid with a distinct odor profile.[1] Its

physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Data

Property Value Reference

Appearance Colorless to pale yellow liquid [1]

Odor Green, musky, potato-like [2]

Boiling Point 62-64 °C at 10 mmHg

Density 1.001 g/mL at 25 °C

Refractive Index n20/D 1.476

Vapor Pressure 60 mmHg at 20 °C

Vapor Density 4.1 (vs air)

Solubility
Soluble in chloroform and ethyl

acetate.
[3]
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Synthesis
The primary method for the synthesis of 3-(methylthio)butanal is the Michael addition of

methanethiol to crotonaldehyde.[3] This reaction is typically catalyzed by a base.

Synthesis Workflow:

Reactants Catalyst

Reaction

Product

Crotonaldehyde

Michael Addition
(cooled to -20°C)

Methanethiol Piperidine or
Copper Acetate

3-(Methylthio)butanal

Click to download full resolution via product page

Synthesis of 3-(Methylthio)butanal.

Experimental Protocol: Synthesis of 3-
(Methylthio)butanal
Materials:

Crotonaldehyde

Methanethiol

Piperidine or Copper(II) acetate (catalyst)
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An appropriate solvent (e.g., a non-protic solvent)

Reaction vessel equipped with a stirrer, cooling bath, and a means to handle methanethiol (a

gas at room temperature)

Procedure:

The corresponding unsaturated aldehyde (crotonaldehyde) is cooled to -20°C in a suitable

reaction vessel.[3]

A catalytic amount of piperidine or copper acetate is added to the cooled crotonaldehyde.[3]

Methanethiol is then slowly added to the reaction mixture while maintaining the low

temperature.

The reaction is stirred at low temperature until completion, which can be monitored by

techniques such as gas chromatography (GC).

Upon completion, the reaction mixture is worked up. This may involve quenching the

catalyst, washing with brine, drying the organic layer, and removing the solvent under

reduced pressure.

The crude product is then purified, typically by vacuum distillation, to yield pure 3-
(methylthio)butanal.

Spectroscopic Data
The structure of 3-(methylthio)butanal can be confirmed by various spectroscopic methods.

The following tables summarize the key spectral data.

Table 3: ¹H NMR Spectral Data (CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~9.7 t 1H
Aldehyde proton (-

CHO)

~3.2 m 1H
Methine proton (-

CH(S)-)

~2.7 m 2H
Methylene protons (-

CH₂-CHO)

~2.1 s 3H
Methylthio protons (-

S-CH₃)

~1.3 d 3H
Methyl protons (-

CH(CH₃)-)

Note: Approximate chemical shifts and multiplicities are based on typical values for similar

structures and publicly available spectra. Actual values may vary slightly.

Table 4: ¹³C NMR Spectral Data (CDCl₃)

Chemical Shift (ppm) Assignment

~202 Aldehyde carbon (-CHO)

~49 Methylene carbon (-CH₂-CHO)

~37 Methine carbon (-CH(S)-)

~21 Methyl carbon (-CH(CH₃)-)

~14 Methylthio carbon (-S-CH₃)

Note: Approximate chemical shifts are based on typical values for similar structures and

publicly available spectra. Actual values may vary slightly.

Table 5: Mass Spectrometry (GC-MS) Data
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m/z Relative Intensity Possible Fragment

118 Moderate [M]⁺ (Molecular Ion)

71 High [M - SCH₃]⁺

61 High [CH₃SCHCH₃]⁺

47 High [CH₃S]⁺

Note: Fragmentation patterns are predicted based on the structure and common fragmentation

pathways for aldehydes and thioethers.

Table 6: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

~2970 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1725 Strong C=O stretch (aldehyde)

~1450 Medium C-H bend (alkane)

~690 Medium C-S stretch

Note: Approximate peak positions are based on characteristic vibrational frequencies for the

functional groups present.

Biological Activity and Signaling Pathways
Currently, there is no significant body of research indicating that 3-(methylthio)butanal is
directly involved in specific signaling pathways relevant to drug development. Its primary

biological relevance is as a flavoring agent in the food industry.[1] Toxicological studies have

been conducted to establish its safety for consumption at specified levels. As a reactive

aldehyde, it may participate in non-specific biological interactions at high concentrations, but

specific signaling pathway modulation has not been reported in the scientific literature.
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Safety and Handling
3-(Methylthio)butanal is a flammable liquid and should be handled with appropriate safety

precautions in a well-ventilated area. It is harmful if swallowed or in contact with skin and can

cause serious eye irritation.[1] Personal protective equipment, including gloves and eye

protection, should be worn when handling this chemical. Store in a cool, dry, and well-ventilated

place away from sources of ignition.

Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties,

synthesis, and spectral characteristics of 3-(methylthio)butanal. The provided data and

protocols offer a valuable resource for researchers and professionals working with this

compound or related small molecules. While its primary application is in the flavor industry, the

comprehensive chemical data presented herein can serve as a foundation for further

investigation into its properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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